![molecular formula C19H14N6O B2802423 2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol CAS No. 901270-98-2](/img/structure/B2802423.png)

2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

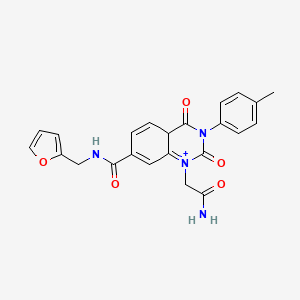

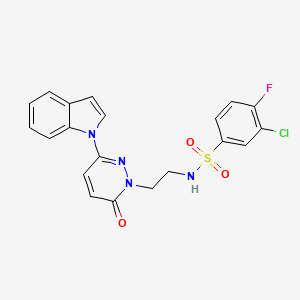

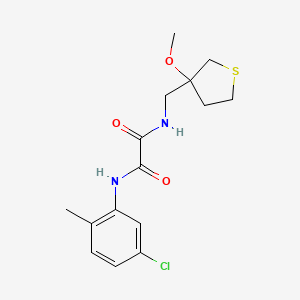

The compound “2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of compounds that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications

Synthesis and Characterization

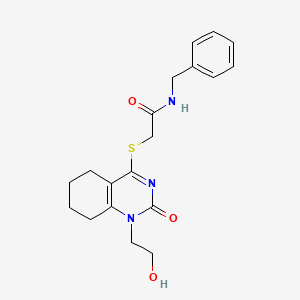

Compounds with pyrazolo[1,5-a]pyrimidine and triazolopyrimidine frameworks, similar to the compound , have been synthesized and characterized, revealing their potential as antifungal agents and for other biological applications. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave radiation highlighted their antifungal abilities against several phytopathogenic fungi, with certain derivatives exhibiting significant antifungal properties (Jin Zhang et al., 2016).

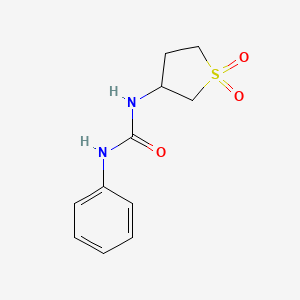

Anticancer Activity

Derivatives of pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones have been synthesized and evaluated for their anticancer activity, indicating the potential of this scaffold in the development of novel anticancer agents. Certain synthesized compounds showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line (A. Abdelhamid et al., 2016).

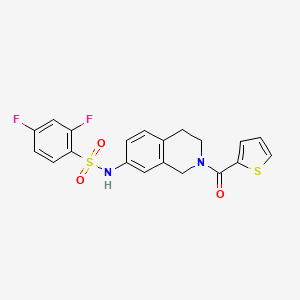

Antimicrobial Activity

The antimicrobial activity of novel azolopyrimidines and pyrido-triazolo-pyrimidinones incorporating pyrazole moiety was investigated, showing high activity against Gram-positive and Gram-negative bacteria. This suggests the utility of these structures in developing new antimicrobial agents (I. M. Abbas et al., 2017).

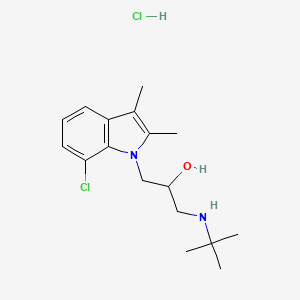

Adenosine Receptor Antagonism

Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been synthesized as potent and selective antagonists for the A2A adenosine receptor subtype, with implications for treating neurodegenerative disorders such as Parkinson's disease (G. Pastorin et al., 2003).

Mechanism of Action

Target of Action

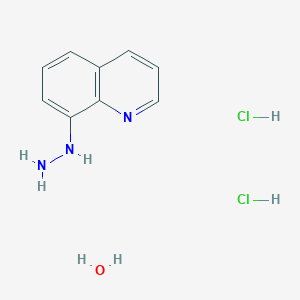

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to growth inhibition of the cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . It also induces apoptosis within HCT cells . The compound’s interaction with CDK2 leads to alterations in cell cycle progression .

Future Directions

Biochemical Analysis

Biochemical Properties

The compound 2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This suggests that it may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation . The nature of these interactions is likely to involve binding to the active site of the enzyme, inhibiting its activity .

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It appears to exert its influence on cell function by altering cell cycle progression and inducing apoptosis within HCT cells . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. It has been shown to display potent dual activity against the examined cell lines and CDK2 . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its significant inhibitory activity against CDK2 and its impact on cell cycle progression suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its potential role as a CDK2 inhibitor, it may interact with enzymes or cofactors involved in cell cycle regulation .

Properties

IUPAC Name |

2-[10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O/c1-12-6-8-13(9-7-12)25-17-15(10-21-25)19-23-22-18(24(19)11-20-17)14-4-2-3-5-16(14)26/h2-11,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWQQTXORAMKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2802342.png)

![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)

![N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2802359.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)

![N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2802363.png)